Ethyl 2-cyano-4-fluorobenzoate
CAS No.: 1260879-15-9
Cat. No.: VC5396367
Molecular Formula: C10H8FNO2
Molecular Weight: 193.177
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260879-15-9 |
---|---|
Molecular Formula | C10H8FNO2 |
Molecular Weight | 193.177 |
IUPAC Name | ethyl 2-cyano-4-fluorobenzoate |
Standard InChI | InChI=1S/C10H8FNO2/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3 |
Standard InChI Key | PURXBGCSDXJDFM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(C=C1)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-cyano-4-fluorobenzoate consists of a benzoate core substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 4-position, esterified with an ethyl group. The IUPAC name is ethyl 2-cyano-4-fluorobenzoate, and its SMILES notation is CCOC(=O)C1=C(C=C(C=C1)F)C#N
. The electron-withdrawing cyano and fluorine groups confer distinct electronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈FNO₂ | |
Molecular Weight | 193.18 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | ~1.25 g/cm³ (estimated) | – |
Solubility | Soluble in organic solvents |
The compound’s solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) facilitates its use in synthetic reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 4-cyano-2-fluorobenzoic acid with ethanol. A representative procedure from VulcanChem outlines:
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Activation of the carboxylic acid: 4-Cyano-2-fluorobenzoic acid is treated with oxalyl chloride to form the acyl chloride intermediate.
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Esterification: The acyl chloride reacts with ethanol in the presence of a base (e.g., triethylamine) to yield the ester.
Alternative methods include microwave-assisted esterification and continuous-flow microreactor systems, which enhance reaction efficiency and purity . For instance, a patent by CN113816874B describes microreactor-based bromination and hydrolysis steps for related fluorinated benzoates, suggesting scalable approaches for industrial production.
Industrial Manufacturing
Industrial processes prioritize cost-effectiveness and scalability. Continuous-flow reactors are employed to optimize heat transfer and mixing, minimizing side reactions . Post-synthesis purification typically involves liquid-liquid extraction and recrystallization to achieve >99% purity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions. For example, reaction with amines or alkoxides yields 4-substituted derivatives, which are intermediates in pharmaceutical syntheses .
Reduction and Oxidation
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Cyano Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, forming ethyl 2-amino-4-fluorobenzoate, a precursor for heterocyclic compounds.
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Ester Hydrolysis: Acidic or basic hydrolysis produces 4-cyano-2-fluorobenzoic acid, which is utilized in coordination chemistry .
Cross-Coupling Reactions
The compound serves as a substrate in Suzuki-Miyaura couplings, where the fluorine atom acts as a directing group. For instance, palladium-catalyzed coupling with aryl boronic acids generates biaryl structures .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery
Ethyl 2-cyano-4-fluorobenzoate is a key intermediate in synthesizing kinase inhibitors and anticancer agents. A study in Bioconjugate Chemistry highlights its use in preparing tetrazine derivatives for bioorthogonal chemistry, enabling targeted drug delivery systems.
Table 2: Representative Pharmaceutical Applications
Application | Target | Reference |
---|---|---|
Anticancer Agents | EGFR Inhibitors | |
Antibacterial Compounds | DNA Gyrase Inhibitors | |
Imaging Probes | Fluorescent Labels |
Materials Science
The compound’s fluorinated aromatic core enhances thermal stability and electrochemical performance in polymers. It is incorporated into liquid crystals and organic semiconductors .
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